molecular formula C13H12BrNO2 B1374776 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide CAS No. 1375069-28-5

4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide

Cat. No. B1374776
CAS RN: 1375069-28-5
M. Wt: 294.14 g/mol
InChI Key: TWTKBTMSZXLEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide, or 4-Bromo-NHE-Naphthamide, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of the naphthamide family, a group of compounds that are known for their strong aromatic and antifungal properties. 4-Bromo-NHE-Naphthamide has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the nervous system. In addition, it has been studied for its potential use in the synthesis of other compounds, such as prodrugs, and its ability to act as a chelating agent.

Scientific Research Applications

Antiviral Properties 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide shows promise in antiviral research. A related naphthalene carboxamide compound was identified as an inhibitor of human cytomegalovirus polymerase, showcasing broad-spectrum antiherpes activities against several herpesviruses (Oien et al., 2002).

Synthetic Chemistry In the field of synthetic chemistry, derivatives of naphthoic acids, such as 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide, have been synthesized for various purposes. The preparation and characterization of fluoro and bromo naphthoic acids highlight the importance of these compounds in chemical synthesis (Tagat et al., 2002).

Antimycobacterial Activity Compounds like 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide have shown potential in antimycobacterial applications. A series of related naphthalene-2-carboxanilides demonstrated significant activity against various Mycobacterium strains (Goněc et al., 2013).

Herbicidal Activity Naphthalene carboxamides also exhibit herbicidal properties. Studies on ring-substituted naphthalene-2-carboxanilides revealed their effectiveness in inhibiting photosynthetic electron transport in plants (Kos et al., 2013).

Material Science In material science, bromo-substituted naphthalene derivatives have been investigated for their application in the synthesis of complex materials. The selective synthesis of bromo-substituted naphthalene dianhydride derivatives illustrates their utility in this field (Ping, 2012).

properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-12-6-5-11(13(17)15-7-8-16)9-3-1-2-4-10(9)12/h1-6,16H,7-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTKBTMSZXLEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743007
Record name 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide

CAS RN

1375069-28-5
Record name 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.